N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Overview
Description
“N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13200 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide” consists of an acetamide group (CH3CONH-) attached to a nitrophenyl group that has three fluorine atoms at positions 3, 4, and 5 . The exact mass of the molecule is 234.02500 .Physical And Chemical Properties Analysis
“N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide” has a molecular weight of 234.13200 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Organic Non-linear Optical Materials
N-(3-nitrophenyl)acetamide, a compound related to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, demonstrates properties significant in the development of organic non-linear optical materials. Its crystallographic study showcases the potential for applications in optical technologies (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).
Photoreactions in Solvents
Research on flutamide, which shares a similar nitro and trifluoromethyl phenyl structure, examines its photoreactions in different solvents, providing insights into how such compounds behave under UV light, a study relevant to understanding the photostability and photochemistry of similar acetamides (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).
Antimalarial Activity
The synthesis and quantitative structure-activity relationships of compounds related to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide have been studied for their antimalarial activity, indicating potential applications in developing new antimalarial agents (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, including 2-(substituted phenoxy)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic applications highlights the therapeutic possibilities of compounds within the same chemical family (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Catalytic Hydrogenation and Green Synthesis
The catalytic hydrogenation of N-(3-nitrophenyl)acetamide derivatives is explored for the green synthesis of important intermediates, underscoring the environmental benefits and efficiency of new synthetic routes for related compounds (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(3,4,5-trifluoro-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c1-3(14)12-5-2-4(9)6(10)7(11)8(5)13(15)16/h2H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQAKMQWIWCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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